molecular formula C23H17Cl2N5O2 B12125053 7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B12125053
M. Wt: 466.3 g/mol
InChI Key: RMUCZZSKTKTSGB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrido-triazinone class of heterocyclic molecules, characterized by a fused tricyclic core. Its structure includes three key substituents:

  • A 3,5-dichlorophenyl group at position 7, contributing electron-withdrawing properties and enhanced lipophilicity.
  • An ethyl group at position 2, which may improve metabolic stability.
  • A 4-methoxyphenyl group at position 3, introducing electron-donating effects that could modulate electronic interactions in biological systems.

While direct pharmacological data for this compound is unavailable in the provided evidence, pyrazolo-pyrido-triazinones are frequently explored for medicinal applications, such as kinase inhibition or antimicrobial activity, as suggested by analogous compounds in .

Properties

Molecular Formula

C23H17Cl2N5O2

Molecular Weight

466.3 g/mol

IUPAC Name

11-(3,5-dichlorophenyl)-4-ethyl-5-(4-methoxyphenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C23H17Cl2N5O2/c1-3-18-20(13-4-6-17(32-2)7-5-13)22-27-26-21-19(30(22)28-18)8-9-29(23(21)31)16-11-14(24)10-15(25)12-16/h4-12H,3H2,1-2H3

InChI Key

RMUCZZSKTKTSGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=CC(=C4)Cl)Cl)N=NC2=C1C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

The synthesis of 7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone.

    Cyclization with Pyridine Derivative: The pyrazole intermediate is then reacted with a pyridine derivative under cyclization conditions to form the fused pyrazolo-pyridine system.

    Introduction of Triazine Ring:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The presence of substituents such as chloro and methoxy groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

Research indicates that compounds within the pyrazolo-triazine class exhibit a range of biological activities:

Antitumoral Activity

Several studies have demonstrated that pyrazolo-triazines can inhibit cancer cell proliferation. For example:

  • Cell Line Studies : Compounds similar to 7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one have been tested against various cancer cell lines (e.g., K562 and MCF-7), showing significant anti-proliferative effects .

Antiviral Properties

Emerging research suggests that certain derivatives may possess antiviral activity:

  • Mechanism of Action : Studies indicate that structural modifications can enhance the antiviral efficacy by targeting viral replication mechanisms or inhibiting specific viral enzymes .

Case Studies

  • Antitumor Efficacy : A series of pyrazolo-triazines were synthesized and evaluated for their cytotoxic effects on cancer cells. The compounds demonstrated IC50 values in the micromolar range against K562 cells, indicating potent antitumor activity.
  • Antiviral Screening : In vitro assays revealed that selected derivatives inhibited the replication of specific viruses. The structure-activity relationship (SAR) analysis highlighted how modifications on the phenyl rings influenced antiviral potency.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC50 (µM)
Compound AAntitumorK56215
Compound BAntiviralHCV10
Compound CAntitumorMCF-720

Mechanism of Action

The mechanism of action of 7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Target Compound

  • Core : Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one.
  • Substituents : 3,5-dichlorophenyl, ethyl, 4-methoxyphenyl.

Analogous Compounds

Ethyl 5-(4-Nitrophenylamino)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate (9d) Core: Pyrazolo[4,3-c]pyridine. Substituents: 4-nitrophenylamino, phenyl, ethoxycarbonyl. Properties: Melting point 255–258°C, 25% yield .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Core: Tetrahydroimidazo[1,2-a]pyridine. Substituents: Nitrophenyl, phenethyl, cyano. Properties: Melting point 243–245°C, 51% yield .

MK85 (Pyrazolopyrimidinone Derivative) Core: Pyrazolo[1,5-a]pyrimidinone. Substituents: 3,5-Bis(trifluoromethyl)phenyl. Synthesis: Uses trifluoromethylphenyl and oxopropanoate precursors .

Substituent Effects on Properties

Compound Key Substituents Electronic Effects Lipophilicity (Predicted)
Target Compound 3,5-Dichlorophenyl, 4-methoxyphenyl Electron-withdrawing (Cl), donating (OMe) High (Cl groups dominate)
Compound 9d 4-Nitrophenylamino Strong electron-withdrawing (NO₂) Moderate
MK85 3,5-Bis(trifluoromethyl)phenyl Electron-withdrawing (CF₃) Very high

Key Observations :

  • Chlorine and trifluoromethyl groups enhance lipophilicity and metabolic resistance.
  • Methoxy groups may improve solubility but reduce membrane permeability compared to halogens.

Trends :

  • Thiophene and nitrophenyl intermediates are common in heterocyclic synthesis.
  • Yields for triazinone derivatives are generally low (<30%), suggesting challenging syntheses.

Biological Activity

The compound 7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic structure with potential biological activities that have garnered attention in medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrazolo-pyrido-triazine derivatives. Its molecular formula is C21H18ClN3O2C_{21}H_{18}ClN_3O_2, and it features a unique arrangement of functional groups that contribute to its biological activity.

Research indicates that compounds within this structural class often exhibit antitumor , antibacterial , and anti-inflammatory properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways associated with disease progression:

  • Antitumor Activity : The compound may inhibit various kinases involved in cancer cell proliferation. Studies have shown that similar structures can effectively target tyrosine kinases and other signaling pathways critical for tumor growth .
  • Antibacterial Activity : The presence of halogenated phenyl groups (like the dichlorophenyl moiety) is known to enhance antibacterial efficacy by disrupting bacterial cell wall synthesis or function .

Anticancer Activity

A series of studies have evaluated the anticancer potential of related pyrazolo-pyrido-triazine derivatives against several cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been tested against breast, colon, and lung cancer cell lines.
  • Results : Compounds similar to the target compound exhibited IC50 values ranging from 10 to 50 µM against various cancer types, indicating significant antiproliferative effects .
CompoundCell LineIC50 (µM)Mechanism of Action
1Breast Cancer15Tyrosine Kinase Inhibition
2Colon Cancer25Apoptosis Induction
3Lung Cancer30Cell Cycle Arrest

Antibacterial Activity

The antibacterial activity has also been assessed:

  • Pathogens Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Results : Similar compounds showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
CompoundPathogenMIC (µg/mL)Activity Type
AS. aureus0.5Bactericidal
BE. coli1Bacteriostatic

Case Studies

  • Study on Antitumor Effects :
    • A study by Elzahabi et al. synthesized similar triazine derivatives and found significant inhibition of cancer cell growth in vitro. The study highlighted the importance of substituents at specific positions on the triazine ring for enhancing anticancer activity .
  • Antibacterial Evaluation :
    • Research conducted on related compounds demonstrated a strong correlation between the presence of electron-withdrawing groups (like chloro and methoxy) and increased antibacterial potency against resistant strains .

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